
(E)-2-Hydroxypropanoic acid ((2-chlorophenyl)methylene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-Hydroxypropanoic acid ((2-chlorophenyl)methylene)hydrazide is an organic compound that features both hydrazide and hydroxypropanoic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Hydroxypropanoic acid ((2-chlorophenyl)methylene)hydrazide typically involves the reaction of (2-chlorophenyl)methylene hydrazine with 2-hydroxypropanoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and pH, are carefully optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced monitoring techniques ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Hydroxypropanoic acid ((2-chlorophenyl)methylene)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Scientific Research Applications
(E)-2-Hydroxypropanoic acid ((2-chlorophenyl)methylene)hydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-2-Hydroxypropanoic acid ((2-chlorophenyl)methylene)hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the compound may interact with enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-Hydroxypropanoic acid ((2-bromophenyl)methylene)hydrazide
- (E)-2-Hydroxypropanoic acid ((2-fluorophenyl)methylene)hydrazide
- (E)-2-Hydroxypropanoic acid ((2-methylphenyl)methylene)hydrazide
Uniqueness
(E)-2-Hydroxypropanoic acid ((2-chlorophenyl)methylene)hydrazide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry where the chlorophenyl group can enhance the compound’s activity and selectivity.
Properties
CAS No. |
133661-73-1 |
|---|---|
Molecular Formula |
C10H11ClN2O2 |
Molecular Weight |
226.66 g/mol |
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-hydroxypropanamide |
InChI |
InChI=1S/C10H11ClN2O2/c1-7(14)10(15)13-12-6-8-4-2-3-5-9(8)11/h2-7,14H,1H3,(H,13,15)/b12-6+ |
InChI Key |
GLTZQRQKBBRZGK-WUXMJOGZSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=CC=C1Cl)O |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=CC=C1Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


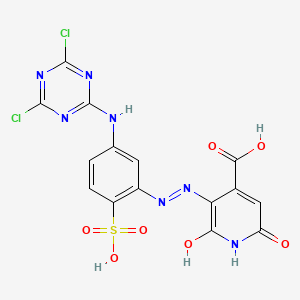
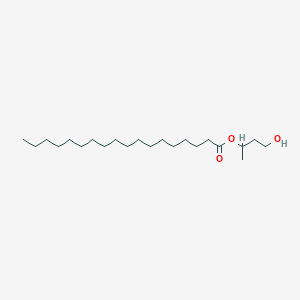
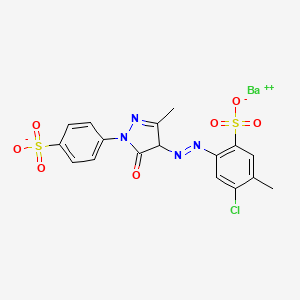
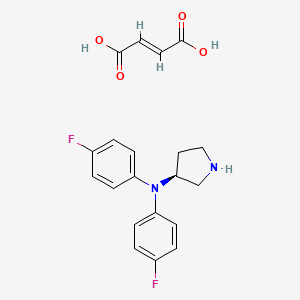

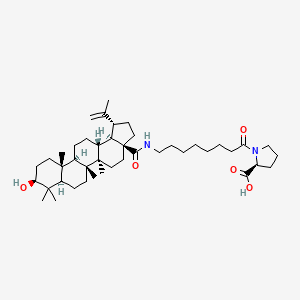

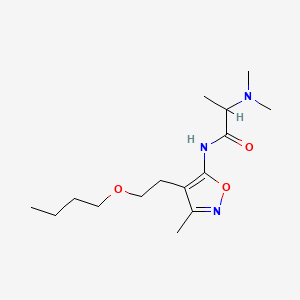
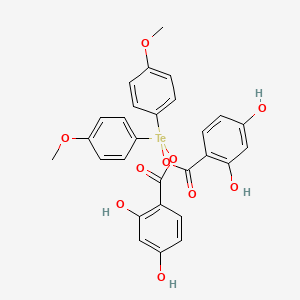

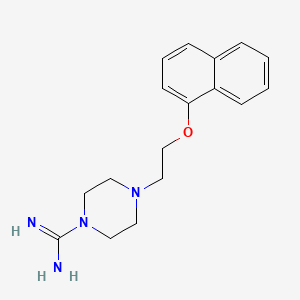
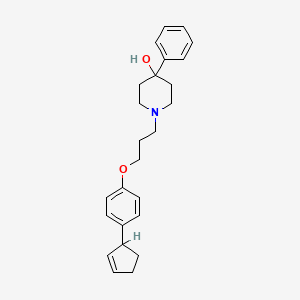
![4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-1,2,3,9b-tetrahydrodibenzofuran-4-one;dihydrochloride](/img/structure/B12735303.png)

